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Compound of Interest
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Introduction

In the fabrication of microelectronics and other nanostructures, photolithography is a critical
process for transferring patterns onto a substrate. The photoresist, a light-sensitive polymer,
acts as a temporary mask to protect the underlying substrate during subsequent etching steps.
[1] The ability of this photoresist mask to withstand the harsh plasma environments used in
modern dry etching processes is known as its etch resistance. As device features shrink,
particularly with the use of 193 nm (ArF) lithography, traditional phenolic-based resists become
unsuitable due to their high absorbance at this wavelength.[2] This has led to the adoption of
(meth)acrylate-based polymers, which offer excellent optical transparency but notoriously low
plasma etch resistance.[3][4]

The incorporation of 2-Adamantyl acrylate into the polymer backbone is a key strategy to
overcome this limitation. The adamantyl group, a bulky, diamondoid alicyclic structure,
significantly improves the etch resistance of acrylate-based photoresists, making them viable
for advanced semiconductor manufacturing.[2][5]

Mechanism of Enhanced Etch Resistance

The superior etch resistance of polymers containing 2-Adamantyl acrylate stems from the
unique structure of the adamantyl moiety.
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e High Carbon Density: The adamantyl group (CioH1s) has a high ratio of carbon to hydrogen
atoms within a rigid, three-dimensional cage structure. During plasma etching, materials with
higher carbon content tend to form a graphite-like or "char" layer on the surface. This layer is
more resistant to ion bombardment and chemical attack by plasma species, effectively
slowing down the erosion of the photoresist.[6]

e Physical Sputtering Resistance: The bulky and rigid structure of the adamantyl group
provides greater physical stability against the energetic ions in the plasma. Unlike linear
polymer chains that are easily broken (scission), the diamondoid structure is more effective
at dissipating the kinetic energy of ion bombardment, reducing the sputtering yield.[3]

o Empirical Correlation (Ohnishi & Ring Parameters): The etch resistance of a polymer can be
empirically predicted by parameters such as the Ohnishi number and the Ring parameter.

o Ohnishi Parameter: Defined as N / (Nc - No), where N is the total number of atoms, Nc is
the number of carbon atoms, and No is the number of oxygen atoms in the monomer unit.
A lower Ohnishi number correlates with higher etch resistance.[7] Adamantane's high
carbon content helps to lower this value.

o Ring Parameter: This parameter quantifies the mass of carbon atoms in ring structures
relative to the total mass of the polymer. A higher Ring Parameter is indicative of better
etch resistance.[7] The adamantyl group directly increases the Ring Parameter of the host
polymer.

In addition to improving etch resistance, the adamantyl group also enhances the thermal
stability (e.g., higher glass transition temperature, Tg) of the polymer, which is beneficial for
preventing pattern deformation during high-temperature processing steps.[6]

Quantitative Data

The inclusion of adamantyl groups in a polymer matrix has a quantifiable effect on its etch
resistance. The tables below summarize comparative data for etch rates and thermal
properties.

Table 1: Comparison of Plasma Etch Rates for Various Polymers
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Relative Etch

Etching Etch Rate
Polymer . Rate (vs. Source(s)
Plasma (nm/min)
PMMA)
PMMA
(Poly(methyl Cl2/O2 ~45 1.00 [6]
methacrylate))
PS (Polystyrene)  Cl2/O2 ~23 0.51 [6]
Me2Ado.18-PS
(Adamantyl- Cl2/O2 ~16 0.36 [6]
modified PS)
Mez2Ado.62-PS
(Adamantyl- Cl2/O2 ~11.5 0.26 [6]
modified PS)
Methacrylate-
2.0 - 2.5x
based 193 nm HBr N/A [3]
) Novolak
Resist
Adamantyl
Methacrylate HBr ~1.5x Novolak N/A [3]
Homopolymer

Note: Etch rates are highly dependent on specific plasma conditions (power, pressure, gas

flow). The data provides a relative comparison under specific reported conditions.

Table 2: Thermal Properties of Acrylate Copolymers
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Glass ...
Polymer Molecular . Decompositio
o ] Transition Source(s)
Composition Weight (Mn) n Temp. (Td)
Temp. (Tg)
P(IBMA-co-
42,000 g/mol 118.4 °C 253.8°C [8]
MMA-co-HEMA)
P(IBMA-co-
22,000 g/mol N/A 180.0 °C [8]
MMA-co-HEMA)
Polystyrene (PS) 10,000 g/mol 102 °C >300 °C [6]
Me2Ado.s2-PS
(Adamantyl- N/A 152 °C >300 °C [6]

modified PS)

Note: IBMA (isobornyl methacrylate) is another alicyclic monomer used to enhance thermal
properties. Adamantyl groups typically provide a more significant increase in Tg and etch
resistance.

Diagrams
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Protocol 1: Polymer Synthesis
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Caption: Overall experimental workflow from polymer synthesis to etch rate evaluation.
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Caption: Logical diagram comparing etch mechanisms of standard and adamantyl acrylates.
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Experimental Protocols

Protocol 1: Synthesis of Adamantyl Acrylate Copolymer

This protocol describes the synthesis of a copolymer of 2-Adamantyl acrylate (AdA) and y-
Butyrolactone Methacrylate (GBLMA), a common combination for 193 nm photoresists where
GBLMA provides adhesion and polarity for development.

e Materials:

o 2-Adamantyl acrylate (AdA) monomer

[¢]

y-Butyrolactone Methacrylate (GBLMA) monomer

o

Azobisisobutyronitrile (AIBN) (Initiator)

(¢]

Tetrahydrofuran (THF), anhydrous (Solvent)

[¢]

Methanol (Non-solvent for precipitation)
e Equipment:
o Three-neck round-bottom flask

Condenser

o

[¢]

Nitrogen inlet

[e]

Magnetic stirrer with hotplate

o

Beakers, Buchner funnel, filter paper

Vacuum oven

o

e Procedure:

o In the three-neck flask, dissolve AdA (e.g., 0.1 mol) and GBLMA (e.g., 0.1 mol) in
anhydrous THF (200 mL).

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b141612?utm_src=pdf-body
https://www.benchchem.com/product/b141612?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Add AIBN (e.g., 1-2 mol% of total monomers).

Equip the flask with the condenser and nitrogen inlet. Purge the system with nitrogen for
20-30 minutes to remove oxygen.

Heat the reaction mixture to 65-70 °C with stirring under a continuous, gentle nitrogen
flow.

Allow the polymerization to proceed for 12-24 hours.

After cooling to room temperature, slowly pour the viscous polymer solution into a large
beaker of vigorously stirred methanol (approx. 10x the volume of the THF solution).

The copolymer will precipitate as a white solid. Continue stirring for 30 minutes.
Collect the polymer by vacuum filtration using the Buchner funnel.
Wash the collected polymer with additional methanol.

To further purify, re-dissolve the polymer in a minimal amount of THF and re-precipitate in
methanol. Repeat this step 2-3 times.

Dry the final white powder in a vacuum oven at 40-50 °C for 24 hours to remove all
residual solvents.

Protocol 2: Photoresist Formulation

This protocol details the preparation of a chemically amplified photoresist solution.

o Materials:

o

o

[¢]

[¢]

Synthesized Adamantyl Acrylate Copolymer (from Protocol 1)
Photoacid Generator (PAG), e.g., Triphenylsulfonium nonaflate
Base Quencher, e.g., Triethylamine

Photoresist Solvent, e.g., Propylene glycol monomethyl ether acetate (PGMEA)
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e Equipment:

o Amber glass bottle

o Magnetic stirrer

o Syringe filter (0.2 um pore size)
e Procedure:

o Dissolve the adamantyl copolymer (e.g., 10 g) in PGMEA (e.g., 90 g) in the amber bottle.
Stir until fully dissolved, which may take several hours.

o Add the PAG (e.g., 2-5 wt% relative to the polymer). Stir until dissolved.
o Add the base quencher (e.g., 10-20 mol% relative to the PAG). Stir until dissolved.
o Allow the solution to mix for at least 2 hours to ensure homogeneity.

o Filter the final solution through a 0.2 um syringe filter into a clean amber bottle to remove
any particulates.

o Store the formulated resist in a cool, dark place.
Protocol 3: Photolithography Process

This protocol outlines the steps to create a pattern on a silicon wafer using the formulated
resist.

e Materials:
o Silicon wafers
o Adhesion promoter, e.g., Hexamethyldisilazane (HMDS)
o Formulated Adamantyl Photoresist (from Protocol 2)

o Developer: 2.38 wt% Tetramethylammonium hydroxide (TMAH) in water
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e Equipment:

o Spin coater

o Hotplates

o 193 nm exposure tool (e.g., stepper or scanner) with a photomask
e Procedure:

o Substrate Preparation: Dehydrate the silicon wafer on a hotplate at 200 °C for 5 minutes.
Apply HMDS via vapor prime or spin coating to promote adhesion.

o Spin Coating: Dispense the photoresist onto the center of the wafer. Spin at a
predetermined speed (e.g., 1500-3000 rpm) for 30-60 seconds to achieve the desired film
thickness.

o Soft Bake (PAB): Bake the coated wafer on a hotplate at a specified temperature (e.qg.,
110-130 °C) for 60-90 seconds to remove the solvent.[1]

o Exposure: Expose the wafer in the 193 nm tool using the photomask to project the desired
pattern onto the resist. The exposure dose will need to be optimized.

o Post-Exposure Bake (PEB): Immediately after exposure, bake the wafer on a hotplate
(e.g., 110-130 °C) for 60-90 seconds. This step drives the acid-catalyzed deprotection
reaction.[9]

o Development: Immerse the wafer in the 2.38% TMAH developer for 30-60 seconds with
gentle agitation. This will dissolve the exposed (for positive-tone) or unexposed (for
negative-tone) regions of the resist.

o Rinse & Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.

o Hard Bake (Optional): A final bake (e.g., 120 °C for 60 seconds) can be performed to
further densify the resist patterns and improve etch resistance.

Protocol 4: Plasma Etch Resistance Evaluation
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This protocol describes how to measure the etch rate of the patterned photoresist film.
e Materials:
o Patterned wafer (from Protocol 3)
o Control wafer (e.g., coated with a standard resist like PMMA or a bare silicon wafer)
e Equipment:
o Film thickness measurement tool (e.g., ellipsometer or profilometer)
o Reactive lon Etching (RIE) or Inductively Coupled Plasma (ICP) etcher
e Procedure:

o Initial Thickness Measurement: On an unpatterned area of the resist-coated wafer,
measure the initial film thickness (t_initial) at several points and calculate the average.

o Plasma Etching: Place the wafer in the plasma etcher. Perform the etch using a defined
process recipe. For example, for etching a silicon oxide layer, a fluorocarbon plasma (e.g.,
CF4/CHF3) might be used. For a silicon layer, a chlorine or bromine-based plasma (e.g.,
CI2/HBr) is common.[3][10]

» Example Etch Conditions:

Gas: Clz

Power: 100-400 W

Pressure: 5-20 mTorr

Time: 60 seconds

o Final Thickness Measurement: After etching, remove the wafer and measure the final film
thickness (t_final) at the same locations.

o Calculate Etch Rate: The etch rate of the photoresist is calculated using the formula:
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» Etch Rate = (t_initial - t_final) / Etch Time

o Calculate Selectivity: Etch a bare substrate (e.g., silicon) under the same conditions to
determine its etch rate. The etch selectivity is the ratio of the substrate's etch rate to the
photoresist's etch rate. A higher selectivity is desirable as it means the resist protects the
substrate more effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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